Eltrombopag is a synthetic, non-peptide, small-molecule thrombopoietin receptor agonist. It acts as a thrombopoietic agent, stimulating the production of platelets. Eltrombopag is a significant research tool for investigating platelet production, immune thrombocytopenia (ITP), and other thrombocytopenic conditions. [], []
Eltrombopag is an oral, non-peptide agonist of the thrombopoietin receptor, primarily used in the treatment of thrombocytopenia associated with chronic immune thrombocytopenia (idiopathic thrombocytopenic purpura), chronic hepatitis C infection, and severe aplastic anemia. It functions by stimulating the production of platelets from megakaryocytes in the bone marrow, thereby increasing platelet counts in patients with low levels. Eltrombopag has been shown to be effective in improving platelet levels and reducing the need for platelet transfusions in various clinical settings .
Eltrombopag is classified as a thrombopoietin receptor agonist and is derived from biphenylcarboxylic acid derivatives. It is marketed under various brand names, with Promacta being one of the most recognized. The compound was developed by GlaxoSmithKline and received approval from the United States Food and Drug Administration in 2008 for specific indications related to thrombocytopenia .
The synthesis of Eltrombopag involves several key steps, including diazotization, coupling reactions, and hydrolysis. A notable method includes:
This method emphasizes the use of readily available starting materials and conditions that are conducive to high yields and purity .
The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent systems. For instance, a mixed solvent system of organic solvents and water is often employed to optimize solubility and reaction rates during diazotization and coupling reactions .
Eltrombopag has a complex molecular structure characterized by its biphenyl backbone and carboxylic acid functional groups. The molecular formula is , with a molecular weight of approximately 442.53 g/mol.
The compound exhibits several distinct forms (polymorphs) that can influence its solubility and bioavailability. Crystallographic studies have shown variations in lattice parameters depending on the polymorphic form, which can affect the drug's performance in pharmaceutical applications .
Eltrombopag can undergo various chemical reactions including:
Reactions involving Eltrombopag are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield at each stage of synthesis .
Eltrombopag acts primarily by binding to the thrombopoietin receptor on megakaryocytes, leading to increased proliferation and differentiation of these cells into platelets. This mechanism enhances platelet production in patients suffering from conditions characterized by low platelet counts.
Studies have demonstrated that Eltrombopag can significantly increase platelet counts within days of administration, with effects sustained over prolonged treatment periods. The pharmacokinetics show that peak plasma concentrations are achieved approximately 2 hours post-dose, with a half-life ranging from 5 to 9 hours depending on individual patient metabolism .
These properties are crucial for formulation development and ensuring consistent therapeutic efficacy .
Eltrombopag is primarily used in clinical settings for:
Research continues into additional applications for Eltrombopag, including potential uses in other hematological disorders where platelet production may be impaired .
Eltrombopag (C₂₅H₂₂N₄O₄) is a biarylhydrazone-class thrombopoietin receptor (TpoR) agonist discovered through high-throughput screening of non-peptide libraries. Unlike endogenous thrombopoietin (TPO) or peptide agonists (e.g., romiplostim), eltrombopag binds to the TpoR transmembrane domain rather than the extracellular domain. This binding is metal ion-dependent, requiring zinc (Zn²⁺) to coordinate with histidine residue 499 (His499) in the receptor's juxtamembrane region, inducing conformational activation [1] [8]. The specificity for human and chimpanzee TpoR arises from a single amino acid difference at position 499 (histidine in humans vs. leucine in rodents/canines), explaining its species-restricted activity [7] [8].
Structural optimization focused on enhancing potency and oral bioavailability. Key modifications included:
Table 1: Key Structural Features of Eltrombopag vs. Other TPO-RAs
Feature | Eltrombopag | Romiplostim | Avatrombopag |
---|---|---|---|
Chemical Class | Biarylhydrazone | Peptibody (Fc-peptide) | Benzoic acid derivative |
Binding Site | Transmembrane domain | Extracellular domain | Transmembrane domain |
Species Specificity | Human/Chimpanzee only | Broad | Human |
TPO Competition | Non-competitive | Competitive | Non-competitive |
Primary Signaling | JAK-STAT (weak AKT) | JAK-STAT/AKT | JAK-STAT |
Eltrombopag demonstrated promising oral bioavailability (∼52%) in preclinical models, a significant advancement over injectable TPO mimetics [8] [10]. However, its pharmacokinetics were complicated by:
Formulation strategies addressed these challenges:
Table 2: Pharmacokinetic Parameters of Eltrombopag Formulations (Healthy Subjects)
Parameter | Tablet (Fasted) | PfOS (Fasted) | PfOS (High-Calcium Meal) | PfOS (2h Pre-Meal) |
---|---|---|---|---|
AUC₀–∞ (ng·h/mL) | 30 | 36.6 | 9.0 | 29.3 |
Relative BA | 1.00 | 1.22 | 0.25 | 0.80 |
Tₘₐₓ (h) | 4 | 4 | 5 | 4 |
Hepatic impairment significantly altered pharmacokinetics: Moderate-to-severe liver dysfunction increased AUC by 80–93% due to reduced metabolism and plasma protein binding, necessitating dose reductions (25 mg starting dose). Renal impairment unexpectedly decreased exposure by up to 60%, though mechanisms remain unclear [5].
Eltrombopag contains an azo hydrazone linker (–N=N–), a potential site for reductive metabolism by gut microbiota. Preclinical studies confirmed bacterial azo reductases in the colon cleave this bond, producing metabolites that could impact systemic exposure [6]. In humans, this reduction was observed but did not significantly compromise efficacy due to:
Stability studies addressed additional challenges:
Eltrombopag’s clinical development progressed through targeted trials leading to multi-indication approvals:
Table 3: Regulatory Milestones for Eltrombopag
Year | Indication | Region | Basis |
---|---|---|---|
2008 | Chronic ITP (adults) | US | Phase III RAISE trial |
2010 | Chronic hepatitis C thrombocytopenia | EU | ENABLE-1/2 trials |
2014 | Breakthrough Therapy: SAA | US | NIH trial 09-H-0154 |
2015 | Pediatric ITP (≥1 year) | US | PETIT1/2 trials |
2018 | SAA (IST-refractory) | US | Extension data from NIH trial |
The discovery of eltrombopag’s efficacy in SAA was serendipitous: Early trials aimed to reduce platelet transfusions revealed trilineage hematopoiesis, attributed to direct stimulation of hematopoietic stem cells via c-Mpl and iron chelation-mediated effects on the bone marrow niche [9] [21]. This expanded its therapeutic profile beyond thrombopoiesis.
Compound Names Mentioned: Eltrombopag, Promacta®, Revolade™, SB-497115.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7